tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate
Description
tert-Butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate is a carbamate-protected amine derivative featuring a diazirine ring at the terminal position of a propyl chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways. The diazirine (3H-diazirin-3-yl) group is a photolabile functional group widely used in photoaffinity labeling for studying biomolecular interactions . This compound’s stability under physiological conditions and selective photolytic activation makes it valuable in chemical biology and drug discovery.
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate |
InChI |
InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)10-6-4-5-7-11-12-7/h7H,4-6H2,1-3H3,(H,10,13) |
InChI Key |
AHCPKLDWDOMSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a diazirine-containing intermediate. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazirine group.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The diazirine ring can undergo substitution reactions, where the nitrogen atoms are replaced by other groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the diazirine ring.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Bases: Cesium carbonate, sodium hydroxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: 1,4-dioxane, methanol, chloroform.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group yields the free amine derivative .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate is used as a photoaffinity label to study the interactions between small molecules and proteins. The diazirine ring can be activated by UV light to form a highly reactive carbene, which can covalently bond to nearby molecules .
Biology and Medicine: In biological research, this compound is used to investigate protein-ligand interactions, enzyme mechanisms, and receptor binding sites. It is particularly useful in identifying binding partners in complex biological mixtures .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and in the study of drug-receptor interactions. Its ability to form stable covalent bonds upon activation makes it a valuable tool in drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate involves the activation of the diazirine ring by UV light. This activation generates a carbene intermediate, which is highly reactive and can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions .
Comparison with Similar Compounds
Functional Group Variations in Propyl-Linked Carbamates
The tert-butyl carbamate-protected propyl chain is a common scaffold, with variations in the terminal functional group dictating chemical reactivity and applications. Key analogues and their distinguishing features are summarized below:
Photolability and Stability
The diazirine group in the main compound offers distinct advantages over other photoactivatable groups (e.g., aryl azides):
- Rapid Photolysis : Diazirines decompose upon UV irradiation (~350 nm) to generate reactive carbenes, enabling efficient crosslinking .
- Stability : Unlike aryl azides, diazirines are stable in acidic/basic conditions (1 M HCl/NaOH) and at elevated temperatures (75°C for 30 minutes) .
Research Findings and Data
Biological Activity
Tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by research findings, data tables, and case studies.
Chemical Structure
The chemical structure of this compound includes a tert-butyl group, a diazirine moiety, and a propyl chain linked through a carbamate functional group. This unique structure contributes to its reactivity and biological interactions.
Research indicates that the diazirine moiety plays a crucial role in photoaffinity labeling, allowing for selective binding to target proteins upon UV activation. This property is particularly useful in studying protein interactions and dynamics in biological systems.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 10.2 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has shown promise in reducing neuroinflammation and oxidative stress.
Case Study: Neuroprotection in Alzheimer's Models
A study assessed the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a significant reduction in cell death and inflammatory cytokine production.
Table 2: Neuroprotective Activity
| Treatment | Cell Viability (%) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 100 | 50 |
| Aβ Treatment | 30 | 150 |
| Compound Treatment | 60 | 80 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have reported moderate bioavailability with a half-life suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
